bicyclo[2.2.1]hept-2-ene-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJVDYDHTWAXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15023-39-9 | |
| Record name | bicyclo[2.2.1]hept-2-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Ene 1 Carboxylic Acid and Its Derivatives
Diels-Alder Reactions in the Construction of Bicyclo[2.2.1]heptene-Carboxylic Acid Scaffolds
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptene core. This [4+2] cycloaddition reaction provides a highly efficient and stereocontrolled method for forming the six-membered ring of the bicyclic system.
The most common and direct approach to the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid scaffold involves the reaction of cyclopentadiene (B3395910) as the diene with acrylic acid or its esters as the dienophile. Cyclopentadiene is a highly reactive diene, readily participating in Diels-Alder reactions. Acrylic acid and its derivatives serve as effective dienophiles due to the electron-withdrawing nature of the carboxyl or ester group, which activates the double bond for cycloaddition.
The reaction typically proceeds under thermal conditions. The general reaction scheme is as follows:
| Diene | Dienophile | Product |
| Cyclopentadiene | Acrylic Acid | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| Cyclopentadiene | Methyl Acrylate | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Cyclopentadiene | Ethyl Acrylate | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
This table illustrates the common reactants in the Diels-Alder synthesis of the bicyclo[2.2.1]heptene-carboxylic acid scaffold.
A key feature of the Diels-Alder reaction is its high degree of stereochemical control. In the reaction between cyclopentadiene and acrylic acid, two primary stereoisomers can be formed: the endo and exo products. The endo isomer, where the carboxylic acid group is oriented towards the longer bridge of the bicyclic system, is typically the major product under kinetic control. This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile in the transition state.
The ratio of endo to exo products can be influenced by reaction conditions such as temperature and the presence of catalysts. Lewis acids are often employed to catalyze the reaction, which can enhance the reaction rate and, in some cases, increase the selectivity for the endo isomer.
Functional Group Transformations and Derivatization
Once the bicyclo[2.2.1]heptene-carboxylic acid scaffold is synthesized, the carboxylic acid group provides a versatile handle for a wide range of functional group transformations and derivatizations. These modifications are crucial for the development of more complex molecules and for tailoring the properties of the final product.
Esterification of the carboxylic acid group is a common transformation. This can be achieved through various standard methods, such as Fischer esterification with an alcohol under acidic conditions. For example, reacting bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with methanol in the presence of an acid catalyst yields the corresponding methyl ester.
Conversely, the hydrolysis of ester derivatives back to the carboxylic acid can be accomplished by treatment with aqueous acid or base. For instance, stirring the methyl ester of a substituted 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid with a sodium hydroxide solution effectively hydrolyzes the ester to the corresponding carboxylate salt, which can then be acidified to yield the carboxylic acid. mdpi.com
| Transformation | Reagents | Product |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Corresponding Ester |
| Hydrolysis | Water, Acid or Base (e.g., NaOH) | Carboxylic Acid |
This table summarizes the common reagents for the esterification and hydrolysis of the carboxylic acid group on the bicyclo[2.2.1]heptene scaffold.
Multi-Step Synthesis Strategies for Complex Substituted Analogues
The synthesis of complex substituted analogues of the bicyclo[2.2.1]heptene framework often involves multi-step reaction sequences. These strategies can involve the use of substituted dienes or dienophiles in the initial Diels-Alder reaction or the subsequent functionalization of the bicyclic core.
For example, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate can be used to construct a substituted 7-oxabicyclo[2.2.1]hept-5-ene derivative. mdpi.comnih.gov This initial adduct can then undergo further transformations, such as ketal hydrolysis, to yield more complex, functionalized bicyclic systems. mdpi.comnih.gov
Furthermore, the double bond within the bicyclo[2.2.1]heptene ring is susceptible to various electrophilic addition reactions, providing another avenue for introducing complexity. The inherent strain of the double bond in the norbornene framework makes it highly reactive. Reactions such as halogenation, hydration, and hydrogenation can be used to introduce new functional groups and modify the saturation of the ring system. Catalytic hydrogenation, for instance, can saturate the double bond to produce the corresponding bicyclo[2.2.1]heptane-carboxylic acid.
Comprehensive Analysis of Chemical Transformations of Bicyclo 2.2.1 Hept 2 Ene 1 Carboxylic Acid
Addition Reactions Across the Carbon-Carbon Double Bond
The strained nature of the double bond in the bicyclo[2.2.1]heptene ring system makes it highly reactive towards electrophilic attack. This reactivity is a cornerstone for the functionalization of this bicyclic core.
Electrophilic Halogenation and Formation of Halogenated Adducts
The halogenation of bicyclo[2.2.1]hept-2-ene-1-carboxylic acid involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. In non-polar solvents, this reaction typically proceeds to yield dihalogenated derivatives. The stereochemical outcome of this addition is influenced by the rigid bicyclic structure. Studies on related norbornene systems have shown that electrophilic halogenation can lead to rearranged products, particularly when the reaction conditions favor the formation of carbocation intermediates. For instance, the halogenation of both endo and exo isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates, which have a similar bicyclic framework, exclusively yields rearranged products. researchgate.net This suggests that the stability of the intermediate carbocation plays a crucial role in determining the final product structure. While direct studies on this compound are less common, the general principles of electrophilic addition to norbornene derivatives apply.
Catalytic Hydrogenation to Saturated Bicyclo[2.2.1]heptane Analogues
The carbon-carbon double bond in this compound and its derivatives can be readily saturated through catalytic hydrogenation to produce the corresponding bicyclo[2.2.1]heptane-2-carboxylic acid. nist.gov This transformation is generally efficient and can be achieved using various catalytic systems.
For example, a solution of a related compound in hexane with a catalytic amount of palladium on charcoal, when placed under a hydrogen atmosphere, results in the hydrogenation of the double bond. ku.ac.ke Similarly, the hydrogenation of the disodium salt of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been successfully carried out using an aluminum-nickel alloy catalyst in solvents like methanol or ethanol at room temperature and atmospheric pressure. google.com Another example involves the hydrogenation of a bicyclo[2.2.1]hept-5-ene derivative using 5% Pd/C in methanol under a hydrogen atmosphere at 6 atm. mdpi.com
| Catalyst | Substrate | Conditions | Product |
| Palladium on charcoal | Bicyclo[2.2.1]hept-5-ene compound | Hexane, H₂ atmosphere | Saturated bicyclo[2.2.1]heptane analogue |
| Aluminum-nickel alloy | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid disodium salt | Methanol or ethanol, 20-35°C, atmospheric pressure | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt |
| 5% Pd/C | (1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester | Methanol, 6 atm H₂, room temperature | (1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester |
Epoxidation Reactions: Mechanistic Insights and Stereoselectivity
Epoxidation of the double bond in bicyclo[2.2.1]heptene derivatives converts the alkene into an epoxide. This reaction is often carried out using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). The stereoselectivity of the epoxidation is a key aspect, with the bicyclic framework often directing the approach of the oxidizing agent.
For norbornene and its derivatives, there is a notable preference for exo-attack by the electrophile. researchgate.net This is attributed to steric hindrance on the endo face from the C5 and C6 hydrogens. However, substituents on the bicyclic ring can influence this stereoselectivity. For instance, in 7-syn-substituted norbornenes, a chlorine atom or a methyl group can lead to the formation of endo-epoxides due to steric repulsion with the oxidant. dnu.dp.uadnu.dp.ua Conversely, a syn-7-hydroxy group can favor the exo-approach through hydrogen bonding with the peracid. dnu.dp.uadnu.dp.ua
Computational studies using density functional theory (DFT) have provided insights into the transition states of these reactions, revealing a biradical character and a nearly coplanar orientation of the double bond and the peroxy acid. dnu.dp.uadnu.dp.ua
| Substrate | Oxidizing Agent | Key Finding on Stereoselectivity |
| Bicyclo[2.2.1]heptene Derivatives | m-Chloroperbenzoic acid (m-CPBA) | Converts the double bond to an epoxide. |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides | Peracetic acid | Exclusively affords the 5,6-exo-epoxy product. |
| 7-syn-substituted norbornenes (e.g., with Cl or CH₃) | Peroxy acids | Facilitates the formation of endo-epoxides due to steric repulsion. dnu.dp.uadnu.dp.ua |
| syn-7-hydroxy norbornene | Peroxy acids | Preference for exo-approach due to stabilization of the transition state by hydrogen bonding. dnu.dp.uadnu.dp.ua |
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety in this compound is a versatile functional group that can undergo a range of transformations to produce various derivatives.
Formation of Carboxylic Acid Derivatives (e.g., acyl azides, esters, amides)
The carboxylic acid can be converted into several important derivatives.
Acyl Azides: Acyl azides are valuable synthetic intermediates, often used in the Curtius rearrangement to form isocyanates, which are precursors to amines, ureas, and carbamates. They can be synthesized from carboxylic acids using reagents such as diphenylphosphoryl azide. thieme-connect.com A study on a related bicyclo[2.2.1]heptane derivative demonstrated the formation of an acyl azide by reacting the carboxylic acid with diphenylphosphoryl azide and triethylamine. thieme-connect.com The resulting acyl azide was then used in a Curtius rearrangement. thieme-connect.com
Esters: Esterification is a common reaction of the carboxylic acid group. For instance, the methyl ester of 5-norbornene-2-carboxylic acid can be prepared by reacting the acid with methanol in the presence of an acid catalyst. thieme-connect.com Another method involves treating the carboxylic acid with oxalyl chloride and DMF, followed by the addition of methanol and triethylamine. thieme-connect.com
Amides: Amide derivatives are formed by reacting the carboxylic acid with an amine. This condensation reaction often requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group. This method has been employed to synthesize various N-substituted amides of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. For example, N-(2-(propylamino)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide was synthesized from the reaction of bicyclo[2.2.1]hept-5-en-2-carboxylic acid and triethylenetetramine. ppor.az
| Derivative | Reagents | General Conditions | Product Class |
| Acyl Azide | Diphenylphosphoryl azide, Et₃N | CH₂Cl₂, ambient temperature | Bicyclo[2.2.1]heptane-2-carbonyl azide |
| Ester (Methyl) | Oxalyl chloride, DMF, then MeOH, Et₃N | CH₂Cl₂, 0°C to room temperature | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Amide | Primary or Secondary Amine, Coupling Agents (e.g., DCC) | Acid catalysis or use of coupling agents | Bicyclo[2.2.1]heptene-carboxamide |
Condensation and Cyclization Reactions Leading to Imides and Anhydrides
The carboxylic acid functionality, particularly in dicarboxylic acid derivatives of the bicyclo[2.2.1]heptene framework, can participate in condensation and cyclization reactions to form imides and anhydrides.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, a related compound, can be synthesized from the corresponding diacid using dehydrating agents like acetic anhydride or trifluoroacetic anhydride. st-andrews.ac.uk This anhydride can then react with amines to form imides. For example, the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with various aminopropyl-piperazine derivatives in refluxing pyridine leads to the formation of the corresponding N-substituted imides. google.com Similarly, the reaction with methyl aminomethyllambertianate yields an amide of bicyclo[2.2.1]heptan-1,2-dicarboxylic acid. sigmaaldrich.com
These reactions highlight the utility of the carboxylic acid group in constructing more complex molecular architectures, which is a common strategy in the synthesis of polymers and biologically active molecules.
Pericyclic and Cycloaddition Reactions
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The bicyclo[2.2.1]hept-2-ene framework, also known as norbornene, is a noteworthy dipolarophile due to the significant ring strain in its double bond, which enhances its reactivity.
In the context of bicyclo[2.2.1]hept-2-ene derivatives, 1,3-dipolar cycloadditions with nitrile oxides are a well-documented transformation for the synthesis of isoxazoline-fused bicyclic systems. nih.govmdpi.comrushim.ru A key characteristic of these reactions involving the norbornene moiety is the high degree of stereoselectivity. The 1,3-dipole consistently approaches the double bond from the less sterically hindered exo-face of the bicyclic structure, leading exclusively to exo-fused products. rushim.ru
While direct studies on this compound are not extensively detailed, research on closely related norbornene derivatives carrying acrylate-derived substituents provides significant insight into the reaction's behavior. For instance, the reaction of esters derived from E-3-(bicyclo[2.2.1]-hept-5-ene)-prop-2-ene-1-carboxylic acid with 4-trifluoromethylbenzonitrile oxide has been examined. sbq.org.brresearchgate.net The study confirmed that the cycloaddition occurs exclusively at the endocyclic double bond of the norbornene system with complete site-selectivity and excellent exo selectivity, yielding a mixture of regioisomers. sbq.org.brresearchgate.net This reaction underscores the high reactivity of the strained norbornene double bond over the exocyclic acrylate double bond.
The findings from these related compounds suggest that this compound would readily undergo 1,3-dipolar cycloaddition with nitrile oxides at the C2-C3 double bond, proceeding via an exo-face attack to produce the corresponding isoxazoline-fused carboxylic acid.
Table 1: 1,3-Dipolar Cycloaddition of 4-Trifluoromethylbenzonitrile Oxide with Norbornene Derivatives sbq.org.brresearchgate.net
Stereochemical Principles and Investigations
Chirality and Diastereoselectivity in Bicyclo[2.2.1]heptene Systems
The bicyclo[2.2.1]heptene framework is inherently chiral. The presence of stereogenic centers, including the bridgehead carbons (C1 and C4) and the substituted carbons of the double bond (C2 and C3), results in the existence of enantiomers. For the parent compound, bicyclo[2.2.1]hept-2-ene-1-carboxylic acid, the C1 and C4 atoms are chiral centers.
A key aspect of the stereochemistry in this system arises from the synthesis, which commonly involves a Diels-Alder reaction between a cyclopentadiene (B3395910) and a dienophile. This cycloaddition process can result in two principal diastereomers, designated as endo and exo. masterorganicchemistry.com This diastereoisomerism is determined by the orientation of the substituent on the dienophile relative to the diene's bridged ring system.
Endo Isomer : The substituent (in this case, the carboxylic acid group) is oriented syn (towards) the longer bridge of the bicyclic system. The endo product is often kinetically favored in Diels-Alder reactions due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-bond of the diene.
Exo Isomer : The substituent is oriented anti (away from) the longer bridge. The exo isomer is typically the thermodynamically more stable product, as it minimizes steric hindrance. mst.edu
The diastereoselectivity of reactions involving the bicyclo[2.2.1]heptene skeleton is heavily influenced by the rigid, strained structure. Electrophilic additions to the double bond, for instance, predominantly occur from the less sterically hindered exo face. nih.gov The C7 methylene (B1212753) bridge effectively shields the endo face, directing incoming reagents to the opposite side. This preference is a well-established phenomenon in norbornene chemistry. nih.gov
The table below illustrates the typical product distribution in the epoxidation of 7-syn-substituted norbornenes, demonstrating how substituents can influence the inherent exo-selectivity.
| Substituent (X) at C7 | exo-epoxide (%) | endo-epoxide (%) |
|---|---|---|
| H | 99–99.5 | 0.5-1.0 |
| Cl | 62.0 | 38.0 |
| CH₃ | 55.0 | 45.0 |
| Br | 6–14 | 86-94 |
| t-Bu | 0.0 | 100 |
Table 1: Influence of C7-syn-substituent on the stereochemistry of norbornene epoxidation. Data highlights how increasing steric bulk can alter the typical exo-selectivity. researchgate.net
Methods for Relative and Absolute Configuration Assignment
Determining the precise stereochemistry of bicyclo[2.2.1]heptene derivatives requires a combination of spectroscopic and analytical techniques.
Relative Configuration: The assignment of relative stereochemistry (e.g., exo vs. endo) is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
¹H NMR : The coupling constants (J-values) between protons can provide information about dihedral angles, helping to distinguish between stereoisomers. The spatial proximity of protons in different isomers can be probed using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govacs.org
¹³C NMR : The chemical shifts of carbon atoms are sensitive to their stereochemical environment. The γ-gauche effect, for example, can cause a carbon atom to be shielded (shifted to a lower ppm value) when it has a gauche relationship with a substituent three bonds away, a common feature in the rigid bicyclic system. thieme-connect.debeilstein-journals.org
The following table presents representative ¹³C NMR data for a related bicyclo[2.2.1]heptane derivative, illustrating the chemical shift differences that can be used for structural assignment.
| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C=O | 221.4 | C |
| C1 | 55.0 | C |
| C4 | 53.6 | CH |
| C7 | 50.4 | CH₂ |
| C3 | 45.2 | C |
| C5 | 34.2 | CH₂ |
| C6 | 29.3 | CH₂ |
Table 2: ¹³C NMR data for 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one in CDCl₃. acs.org
Absolute Configuration: The determination of the absolute configuration of a chiral molecule is a more complex task.
X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a crystalline compound or a crystalline derivative. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of every atom in the molecule can be established. wpmucdn.comsci-hub.red For example, the absolute configuration of (+)-2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide was unambiguously determined to be (1R,2R,4R) through X-ray analysis. wpmucdn.com
Chiral Resolution and Correlation : This involves separating a racemic mixture into its individual enantiomers, often by forming diastereomeric salts with a known chiral resolving agent, such as an alkaloid like cinchonine. researchgate.net The separated diastereomers can then be analyzed, and the absolute configuration can be assigned, sometimes by chemical correlation to a compound of known stereochemistry. wpmucdn.com
Chiral NMR Shift Reagents : Lanthanide-based chiral shift reagents can be used to differentiate between enantiomers in an NMR spectrum. researchgate.net These reagents form diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to be shifted to different degrees, which can allow for the determination of enantiomeric purity. researchgate.net
| Parameter | Value for (+)-(1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.592(1) |
| b (Å) | 11.011(2) |
| c (Å) | 11.666(2) |
| Volume (ų) | 846.9(3) |
Table 3: Selected X-ray crystallographic data for an enantiomerically pure derivative of the bicyclo[2.2.1]heptene system. wpmucdn.com
Stereoelectronic Effects on Reaction Pathways and Product Distribution
While steric effects play a clear role in the reactivity of bicyclo[2.2.1]heptene systems, stereoelectronic effects are also critical in determining reaction pathways and product distributions. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule.
The well-documented preference for exo attack in additions to the norbornene double bond is not solely due to steric hindrance from the C7 bridge. It is also attributed to stereoelectronic factors. Theories proposed to explain this include:
Torsional Strain : The transition state for exo attack is thought to have less torsional strain than the transition state for endo attack. nih.gov
Nonequivalent Orbital Extension : The π-orbitals of the strained double bond may not be symmetrical, leading to better overlap with incoming electrophiles on the exo face. nih.gov
Hyperconjugation : Interactions between the σ-bonds of the bicyclic framework and the π-system of the double bond can influence the electron density and accessibility of the two faces of the alkene.
Furthermore, the orientation of substituents on the bicyclic frame can exert significant control over reactivity through through-bond or through-space electronic interactions. semanticscholar.org For instance, the polar effects of a substituent can be transmitted through the rigid σ-bond framework, influencing the reactivity at a distant site. These effects can sometimes lead to unexpected reaction outcomes that cannot be explained by simple steric arguments alone. The rigid geometry of the bicyclo[2.2.1]heptane system makes it an excellent model for studying how the arrangement of intervening bonds influences the transmission of electronic effects. semanticscholar.org In some cases, a concerted reaction mechanism may require a specific coplanar alignment of a breaking bond with the π-system of the alkene, and the rigid bicyclic structure may favor one reaction pathway over another due to its ability to achieve this alignment. nih.gov
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and connectivity, a detailed picture of the molecular structure can be assembled.
Application of ¹H and ¹³C NMR for Chemical Shift and Connectivity Analysis
For bicyclo[2.2.1]hept-2-ene-1-carboxylic acid, specific signals would be anticipated:
¹H NMR: The vinyl protons (H-2 and H-3) would appear as distinct signals in the olefinic region (~6.0-6.5 ppm). The bridgehead proton (H-4) would be expected at a lower chemical shift. The methylene (B1212753) bridge proton (H-7) and the other aliphatic protons on the bicyclic system would produce complex multiplets in the upfield region. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield shift (>10 ppm), which would be exchangeable with D₂O.
¹³C NMR: The carbon spectrum would be characterized by a signal for the carboxylic carbon (C=O) in the range of 175-185 ppm. rsc.org The olefinic carbons (C-2 and C-3) would resonate around 130-140 ppm. The bridgehead carbons (C-1 and C-4) and the remaining sp³ hybridized carbons would appear in the upfield region, with the C-1 signal being a quaternary carbon due to the attached carboxylic acid.
A hypothetical data table based on known values for similar structures is presented below.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| -COOH | >10 (broad s) | -COOH | ~180 |
| H-2, H-3 | 6.0 - 6.5 (m) | C-2, C-3 | ~135 |
| H-4 | ~3.0 (m) | C-1 | ~55 (quaternary) |
| H-7 | ~1.5 - 1.9 (m) | C-4 | ~45 |
| H-5, H-6 | ~1.2 - 1.8 (m) | C-7 | ~48 |
| C-5, C-6 | ~25-30 |
X-ray Diffraction Analysis for Definitive Solid-State Structural Determination
X-ray diffraction on a single crystal provides the most definitive evidence of molecular structure, yielding precise bond lengths, bond angles, and stereochemical relationships in the solid state. While the specific crystal structure for this compound has not been published, studies on closely related compounds, such as copper(II) complexes of endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been successfully characterized using this method. chegg.com Such analyses confirm the rigid bicyclic framework and the spatial orientation of the substituent groups. chegg.com
A crystallographic study of this compound would be expected to show the carboxylic acid group positioned at the bridgehead, with the molecule likely forming hydrogen-bonded dimers in the crystal lattice, a common feature for carboxylic acids.
Infrared (IR) Spectroscopy for Characterization of Functional Groups
Infrared spectroscopy is highly effective for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by absorptions corresponding to the carboxylic acid and the carbon-carbon double bond.
Key expected vibrational frequencies are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 2500-3300 (very broad) |
| C-H (Alkene) | Stretching | 3010-3100 |
| C-H (Alkane) | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C (Alkene) | Stretching | 1640-1680 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The sharp, strong C=O stretch confirms the presence of the carbonyl group, while the C=C stretch, although sometimes weak in symmetrically substituted alkenes, would indicate the presence of the endocyclic double bond.
Theoretical and Computational Chemistry Approaches
Quantum-Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum-chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of the bicyclo[2.2.1]heptene framework. While specific studies on bicyclo[2.2.1]hept-2-ene-1-carboxylic acid are not extensively detailed in the literature, the principles are well-established through research on closely related norbornene derivatives.
Quantum-chemical methods are proficient at predicting spectroscopic properties. For instance, DFT calculations have been successfully used to determine the chemical shifts in ¹H and ¹³C NMR spectra for various reaction products within the bicyclo[2.2.1]heptene family. researchgate.net This predictive capability is crucial for structure elucidation and for distinguishing between different isomers that may form during a reaction.
Conformational analysis, aided by both DFT and semi-empirical quantum-chemical calculations like PM3, helps in determining the stable conformations of molecules. mdpi.comresearchgate.net For this compound, these calculations would identify the preferred orientation of the carboxylic acid group relative to the bicyclic skeleton, which in turn influences the molecule's reactivity and intermolecular interactions.
Table 1: Application of Quantum-Chemical Methods to Bicyclic Systems
| Method | Application | Purpose | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | NMR Chemical Shift Calculation | Structure elucidation of reaction products. | researchgate.net |
| PM3 (Semi-empirical) | Conformational Composition | Determination of stable molecular geometries. | researchgate.net |
| DFT | Conformational Analysis | Finding the most stable conformers of a molecule. | mdpi.com |
Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles
DFT calculations are a cornerstone for investigating reaction mechanisms. acs.org They allow researchers to map the entire potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding activation energies.
Studies on reactions involving the norbornene scaffold, such as epoxidation and Diels-Alder reactions, demonstrate the utility of this approach. researchgate.netcore.ac.uk For example, DFT has been used to analyze the transition states in the epoxidation of norbornene derivatives, explaining the stereochemistry of the resulting products. researchgate.net Similarly, calculations on the Diels-Alder reaction forming bicyclo[2.2.1]heptene systems have shown that some pathways proceed through a single transition state, while others may involve a two-stage mechanism with intermediates. core.ac.uk
In the context of catalysis, DFT has been employed to understand the synthesis of bicyclo[2.2.1]heptanes from 1,6-diynes. rsc.org These calculations revealed how the solvent controls the reaction pathway, leading to different products by stabilizing different intermediates and transition states. The energy barriers calculated for these pathways provide a quantitative understanding of the reaction's feasibility and selectivity. rsc.org Such insights are critical for optimizing reaction conditions and designing new synthetic routes.
Molecular Modeling and Strain Energy Calculations
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is inherently strained due to its bridged structure, which deviates significantly from ideal tetrahedral geometries. This strain energy is a key factor in the reactivity of this compound.
Molecular modeling, including molecular mechanics methods, can be used to study the geometric parameters and conformational properties of these systems. researchgate.net The strain energy of the parent hydrocarbon, bicyclo[2.2.1]hept-2-ene (norbornene), is estimated to be approximately 18 kcal/mol. evitachem.com This high degree of strain, particularly angle and torsional strain associated with the double bond, lowers the activation energy for reactions involving the alkene, making it highly reactive. evitachem.com The strain energy of the saturated bicyclo[2.2.1]heptane is reported to be 18.3 kcal/mol, indicating the significant strain inherent to the bicyclic core itself. oregonstate.edu Calculations of strain energy help rationalize the thermodynamic driving forces behind reactions such as ring-opening metathesis polymerization (ROMP), where the release of this strain is a major contributor.
Table 2: Strain Energy of Related Bicyclic Hydrocarbons
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[2.2.1]hept-2-ene | ~18 | evitachem.com |
| Bicyclo[2.2.1]heptane | 18.3 | oregonstate.edu |
Applications in Advanced Organic Synthesis, Materials Science, and Catalysis
Utilization as a Versatile Intermediate in Organic Synthesis
The unique structural framework of bicyclo[2.2.1]hept-2-ene-1-carboxylic acid makes it an important intermediate in the field of organic synthesis. The inherent strain in the bicyclo[2.2.1]heptene system renders the double bond highly reactive towards a variety of chemical transformations.
The rigid bicyclic scaffold of this compound is a key feature that allows for its use as a building block in the synthesis of complex organic molecules. This structural rigidity helps to control the stereochemical outcome of reactions, which is a critical aspect in the synthesis of intricate molecular architectures. The strained double bond readily participates in addition and cycloaddition reactions, providing a pathway to introduce diverse functionalities. The carboxylic acid group can also be transformed into a wide range of other functional groups, further expanding its synthetic utility. This makes the compound a valuable starting material for the construction of molecules with specific three-dimensional orientations, which is often a requirement for biologically active compounds and advanced materials.
The carboxylic acid functionality of this compound allows for its conversion into a variety of specialized esters. These esters are not only important in their own right but also serve as key intermediates in the synthesis of pharmaceuticals. The esterification of the carboxylic acid can be a strategic step to modify the compound's reactivity or to introduce specific side chains that are part of a larger target molecule. For instance, the conversion to methyl esters is a common practice before employing the monomer in certain polymerization reactions. The bicyclic framework is a structural motif found in a number of bioactive molecules, and thus, derivatives of this compound are valuable precursors in medicinal chemistry for the development of new therapeutic agents.
Polymer Chemistry and Materials Development
In the realm of materials science, this compound and its derivatives are significant monomers for the creation of polymers with unique properties. The rigid nature of the bicyclic unit imparts desirable characteristics to the resulting polymer chains.
This compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and properties. researchgate.net ROMP is initiated by transition metal catalysts and proceeds by the cleavage and reformation of the double bond within the bicyclic monomer, leading to the formation of a polymer with the bicyclic ring opened into a flexible chain with repeating units. The use of functionalized norbornenes, such as those with a carboxylic acid group, in ROMP is a key strategy for producing functional polymers. These polymers can be designed to have specific chemical reactivity, solubility, or other targeted characteristics. While direct polymerization of the carboxylic acid can be challenging for some catalysts, it is often converted to an ester derivative to facilitate the polymerization process.
The use of this compound and its derivatives in ROMP allows for the synthesis of functionalized polynorbornenes. The carboxylic acid group, or a modified version of it, is appended to the polymer backbone, providing sites for further chemical modification or for imparting specific properties to the material. This approach enables the creation of polymers with tunable properties, where characteristics such as solubility, adhesion, and chemical resistance can be tailored by the choice of the functional group on the monomer. The ability to incorporate functional groups is a significant advantage of using norbornene-based monomers in ROMP, leading to a wide range of potential applications for the resulting polymers in fields such as biomedicine and electronics. evitachem.com
| Functional Group | Resulting Polymer Property | Potential Application |
|---|---|---|
| Carboxylic Acid | Hydrophilicity, pH-responsiveness, sites for cross-linking | Drug delivery, sensors, hydrogels |
| Ester | Tunable polarity and solubility | Coatings, adhesives, specialty plastics |
| Alkyl Chains | Hydrophobicity, lower glass transition temperature | Elastomers, membranes |
| Fluorinated Groups | Low surface energy, chemical resistance | Anti-fouling coatings, low-dielectric materials |
The incorporation of the bicyclo[2.2.1]heptane ring structure into the backbone of polymers has a profound effect on their physical properties. The inherent rigidity of this bicyclic unit restricts the rotational freedom of the polymer chain, leading to materials with increased stiffness and higher glass transition temperatures (Tg). advancedsciencenews.com A higher Tg means that the polymer remains in a rigid, glassy state at higher temperatures, which is a crucial property for applications requiring dimensional stability under thermal stress. The thermal stability of polynorbornenes is also generally high, meaning they can withstand high temperatures before decomposing. This combination of rigidity and thermal stability makes polynorbornenes derived from monomers like this compound attractive for use in high-performance applications. researchgate.net
| Polymer | Typical Glass Transition Temperature (°C) |
|---|---|
| Polynorbornene (unfunctionalized) | 35 - 45 |
| Polystyrene | ~100 |
| Poly(methyl methacrylate) | ~105 |
| Functionalized Polynorbornenes | Can range from below room temperature to over 300°C depending on the functional group |
Exploration of Novel Catalysts for Controlled Polymerization
While extensive research on the polymerization of the specific isomer this compound is not widely documented, studies on closely related norbornene derivatives provide significant insight into its potential behavior and the types of catalysts suitable for its controlled polymerization. The primary methods for polymerizing norbornene-type monomers are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.
The methyl ester of this compound, methyl bicyclo[2.2.1]hept-2-ene-1-carboxylate, has been associated with polymerization methods utilizing sophisticated transition metal catalysts. Catalyst systems mentioned in this context include those based on ruthenium compounds and Group 10 transition metals (such as Nickel, Palladium, and Platinum). These catalysts are well-known for their ability to promote either ROMP or vinyl-addition pathways, depending on the specific catalyst structure and reaction conditions.
For instance, Grubbs-type ruthenium catalysts are benchmarks in ROMP, known for their high tolerance to functional groups like esters and carboxylic acids. evitachem.com Similarly, late transition metal catalysts, particularly those based on palladium, are effective for the vinyl-addition polymerization of functionalized norbornenes. The choice of catalyst is crucial for controlling the polymer's microstructure, molecular weight, and polydispersity. The data below, extrapolated from research on similar functionalized norbornenes, illustrates the types of catalytic systems explored for this class of monomers.
Table 1: Representative Catalytic Systems for Polymerization of Functionalized Norbornenes
| Catalyst Type | Metal Center | Polymerization Mechanism | Key Features |
|---|---|---|---|
| Grubbs' Catalysts | Ruthenium | Ring-Opening Metathesis Polymerization (ROMP) | High functional group tolerance; allows for living polymerization. |
| Schrock Catalysts | Molybdenum | Ring-Opening Metathesis Polymerization (ROMP) | High activity; sensitive to protic functional groups. |
| Palladium(II) Catalysts | Palladium | Vinyl-Addition Polymerization | Produces saturated polymer backbones; can be living/controlled. |
The exploration of these catalysts for this compound would be a logical step toward creating novel polymers. The presence of the carboxylic acid at the bridgehead position (C-1) introduces unique steric and electronic properties that could influence polymerization kinetics and the properties of the resulting polymer, making it a valuable target for future materials science research.
Role in Catalysis
The this compound scaffold can play a dual role in catalysis: it can be modified to act as a ligand for a metal center or serve directly as a substrate in catalytic transformations.
Substrate or Ligand in Transition Metal-Mediated Transformations
As a substrate , the strained double bond of this compound is highly reactive toward a variety of transition metal-catalyzed reactions. These include:
Catalytic Hydrogenation: The double bond can be readily saturated using catalysts like palladium on carbon (Pd/C) to yield the corresponding bicyclo[2.2.1]heptane-1-carboxylic acid.
Electrophilic Additions: The strained nature of the alkene makes it susceptible to electrophilic attack, which can be mediated or catalyzed by metal complexes. This allows for the introduction of a wide range of functional groups.
Palladium/Norbornene Cooperative Catalysis: In what is known as the Catellani reaction, norbornene and its derivatives act as transient mediators that enable ortho- and meta-C−H functionalization of aromatic rings. While this specific isomer is not the most commonly used, its fundamental structure is the cornerstone of this important reaction class.
As a ligand , the molecule can coordinate to a transition metal center through either the oxygen atoms of the carboxylate group or the π-system of the double bond. The carboxylate group can act as a monodentate or bidentate ligand, forming stable metal complexes. biosynth.com This coordination can be used to synthesize novel organometallic compounds or to develop chiral catalysts if the ligand is resolved into its constituent enantiomers. The rigid bicyclic framework is a desirable feature in ligand design as it can impart specific steric bulk and conformational rigidity, influencing the stereochemical outcome of a catalytic reaction.
Contributions to Sustainable Chemical Processes
The use of this compound and its parent structures aligns with several principles of sustainable or "green" chemistry.
The most common synthetic route to the norbornene framework is the Diels-Alder reaction, a [4+2] cycloaddition. evitachem.com This reaction is a prime example of an atom-economical process, as all the atoms from the reactants (a diene and a dienophile) are incorporated into the final product, generating minimal to no waste. The synthesis of norbornene derivatives from biomass-derived starting materials such as cyclopentadiene (B3395910) (from dicyclopentadiene) and acrylic acid further enhances its green credentials.
Furthermore, the use of norbornene derivatives in catalysis, particularly in C-H activation and functionalization reactions, represents a more sustainable approach to creating complex molecules. These methods avoid the need for pre-functionalized substrates (like organohalides), reducing the number of synthetic steps and the amount of waste generated compared to traditional cross-coupling methods. The development of polymers from these monomers can also lead to materials with high thermal stability and chemical resistance, potentially resulting in longer service life and enhanced durability, which are key aspects of material sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
